molecular formula C17H20N2OS B5855782 N-(2,6-diethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide

N-(2,6-diethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide

Cat. No.: B5855782
M. Wt: 300.4 g/mol
InChI Key: TXPUMLPITIMHLS-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features an acetamide backbone with a 2,6-diethylphenyl group attached to the nitrogen atom and a pyridin-2-ylsulfanyl moiety at the acetyl position. This combination of aromatic and heterocyclic groups confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

N-(2,6-diethylphenyl)-2-pyridin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-3-13-8-7-9-14(4-2)17(13)19-15(20)12-21-16-10-5-6-11-18-16/h5-11H,3-4,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPUMLPITIMHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the reaction of 2,6-diethylphenylamine with 2-chloropyridine-2-thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting intermediate is then acylated using acetic anhydride or acetyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-(2,6-diethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Attributes :

  • Molecular Formula : Presumed to be $ \text{C}{17}\text{H}{20}\text{N}_2\text{OS} $ (based on structural analogs).
  • Functional Groups : Diethylphenyl (electron-donating), pyridinylsulfanyl (polarizable sulfur linkage), and acetamide (hydrogen-bonding capacity).

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Substituents on Phenyl Ring Key Structural Differences Biological/Physicochemical Impact
Target Compound 2,6-Diethylphenyl Ethyl groups Enhanced lipophilicity and steric bulk compared to methyl or halogenated derivatives, potentially improving membrane permeability .
N-(2,6-Dimethylphenyl)acetamide 2,6-Dimethylphenyl Methyl groups Reduced solubility in nonpolar solvents; lower steric hindrance may increase binding affinity to certain targets .
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) 2,6-Diethylphenyl + methoxymethyl Chlorine and methoxymethyl groups Chlorine increases electrophilicity; methoxymethyl enhances herbicidal activity by interfering with plant lipid synthesis .

Modifications at the Acetamide Sulfanyl Position

Compound Name Sulfanyl-Linked Group Key Functional Differences Applications
Target Compound Pyridin-2-yl Pyridine ring (basic nitrogen) Potential enzyme inhibition (e.g., kinase targets) due to pyridine’s coordination capacity .
N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide 4,6-Dimethylpyrimidin-2-yl Pyrimidine ring (two nitrogen atoms) Increased hydrogen-bonding potential; used in heterocyclic drug precursors .
Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) 2-Propoxyethyl Alkoxy chain Herbicidal activity via disruption of seedling growth; propoxy group enhances soil mobility .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Alachlor N-(2,6-Dimethylphenyl)acetamide
Molecular Weight ~300–320 g/mol (estimated) 311.86 g/mol 177.24 g/mol
LogP (Lipophilicity) High (diethylphenyl + pyridine) Moderate (chloro + alkoxy) Low (methyl groups)
Solubility Low in water, high in DMSO Low in water Moderate in polar solvents

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